molecular formula C9H12O2 B057704 5-Propylbenzene-1,3-diol CAS No. 500-49-2

5-Propylbenzene-1,3-diol

Cat. No.: B057704
CAS No.: 500-49-2
M. Wt: 152.19 g/mol
InChI Key: FRNQLQRBNSSJBK-UHFFFAOYSA-N
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Description

Divarin is a dihydroxy propyl benzene compound with the empirical formula C9H12O2 . . This compound was first identified and characterized by O. Hesse in 1910 .

Mechanism of Action

Target of Action

5-Propylbenzene-1,3-diol, also known as Divarinol, is a 5-alkylresorcinol. It primarily targets certain enzymes involved in the synthesis of fungal cell wall components, such as β-glucan and chitin . These enzymes play a crucial role in maintaining the structural integrity of the fungal cell wall, making them a key target for antifungal agents .

Mode of Action

This compound acts by inhibiting the activity of these enzymes . This inhibition disrupts the synthesis of vital cell wall components, leading to a weakened cell wall and ultimately, the death of the fungal cell . It also inhibits other enzymes involved in the synthesis of viral proteins, such as reverse transcriptase and protease .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of fungal cell wall components and viral proteins . By inhibiting key enzymes in these pathways, this compound disrupts the normal functioning of these pathways, leading to the death of the fungal cells and the inhibition of viral replication .

Pharmacokinetics

19 g/mol) and physical properties suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is the death of fungal cells and the inhibition of viral replication . This is achieved through the disruption of key biochemical pathways in these organisms, leading to a breakdown in their normal functioning .

Properties

IUPAC Name

5-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQLQRBNSSJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198172
Record name 5-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-49-2
Record name 1,3-Benzenediol, 5-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-propylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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